4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
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Overview
Description
“4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide” is a complex organic compound. It contains a bromomethyl group attached to a benzenesulfonamide moiety, and a 2-(3,4-dimethoxyphenyl)ethyl group attached to the nitrogen of the sulfonamide . The 3,4-dimethoxyphenyl)ethyl group is a derivative of phenethylamine, where the 3rd and 4th positions of the phenyl ring are substituted with methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The bromomethyl group is a good leaving group, which suggests that it may undergo nucleophilic substitution reactions. The sulfonamide group is a polar functional group, which may form hydrogen bonds and contribute to the solubility of the compound in polar solvents .Scientific Research Applications
Synthetic Chemistry and Biological Screening
In synthetic chemistry, derivatives similar to 4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide have been synthesized and evaluated for their biological activities. For instance, a study highlighted the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, demonstrating their moderate to good activities against Gram-negative and Gram-positive bacteria, as well as their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Photodynamic Therapy
In the realm of photodynamic therapy (PDT), derivatives containing benzenesulfonamide have been investigated for their potential in cancer treatment. A notable study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, showing these compounds' high singlet oxygen quantum yield and good fluorescence properties. These features make them promising candidates for Type II photosensitizers in PDT for cancer treatment (Pişkin et al., 2020).
Catalytic Activity in Asymmetric Alkylation
Research has also explored the use of 4-(bromomethyl)benzenesulfonamides in catalysis. One study focused on the synthesis of cinchonidinium salts containing sulfonamide functionalities, demonstrating their highly enantioselective catalytic activity in asymmetric benzylation reactions. This highlights the potential of sulfonamide derivatives in synthesizing enantiomerically enriched products (Itsuno et al., 2014).
Inhibition of Carbonic Anhydrase
Another significant area of application is in the inhibition of carbonic anhydrase, where 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized and shown to potently inhibit cytosolic human carbonic anhydrase I and II isoenzymes. This research opens up potential therapeutic applications for disorders associated with dysregulated carbonic anhydrase activity (Gul et al., 2016).
Mechanism of Action
The mechanism of action of “4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide” is not known. It’s important to note that the 2-(3,4-dimethoxyphenyl)ethyl group is structurally similar to certain phenethylamine derivatives, which are known to interact with various neurotransmitter systems .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4S/c1-22-16-8-5-13(11-17(16)23-2)9-10-19-24(20,21)15-6-3-14(12-18)4-7-15/h3-8,11,19H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXWHFXDPDYQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CBr)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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